N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide
Description
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3OS/c1-2-8(16)14-15-10-13-9-6(12)3-5(11)4-7(9)17-10/h3-4H,2H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGIIGDMINVDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=NC2=C(C=C(C=C2S1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide typically involves the reaction of 4,6-difluoro-2-aminobenzothiazole with propanoyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate G-protein coupled receptors, affecting various cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Substituent Variations on the Benzothiazole Ring
- N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)benzohydrazide (CHEBI:122125) : Replaces the propanehydrazide group with a benzohydrazide moiety. The aromatic benzoyl group may enhance π-π stacking interactions in biological systems compared to the aliphatic propane chain .
- N'-(6-Ethoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide (Z14, ZINC27742665): Features an ethoxy group on the benzothiazole and a pyrimidine-carboxamide substituent.
- N'-(4-Fluorophenyl)urea derivatives (Z15, ZINC35553300) : Incorporates a urea linker instead of hydrazide, which may influence hydrogen-bonding capabilities and solubility .
2.1.2. Hydrazide Derivatives with Heterocyclic Modifications
- (EZ)-N′-Benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide: Replaces the benzothiazole with a carbazole ring and introduces a chloro substituent.
- 2-(1,3-Dioxooctahydro-2H-isoindole-2-yl)-N'-(quinazoline-4(3H)-ylidene)propanehydrazide : Combines isoindole and quinazoline moieties, expanding the conjugated system for improved target binding, as seen in KATP channel interactions .
Spectral and Physicochemical Properties
Biological Activity
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted with difluorine and a hydrazide functional group. The structural formula can be represented as follows:
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 256.28 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Soluble in DMSO and ethanol |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various strains of bacteria. In particular, it has shown efficacy against multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Efficacy
In a comparative study, this compound was tested against standard antibiotics such as ciprofloxacin and erythromycin. The results indicated that this compound exhibited superior activity against MRSA strains, with a minimum inhibitory concentration (MIC) significantly lower than that of the standard drugs .
Anticancer Activity
The compound's anticancer properties have also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways.
Research Findings:
In vitro assays demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .
The proposed mechanism of action for this compound includes:
- Inhibition of Bacterial Cell Division : Targeting the FtsZ protein involved in bacterial cell division.
- Induction of Apoptosis : Activating intrinsic apoptotic pathways in cancer cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic application. Studies indicate that it has favorable absorption characteristics when administered orally and exhibits a moderate half-life suitable for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
